molecular formula C19H19NO5 B13439997 N-p-Coumaroyltyrosine Methyl Ester

N-p-Coumaroyltyrosine Methyl Ester

Cat. No.: B13439997
M. Wt: 341.4 g/mol
InChI Key: GHGQUMXNRYULMG-CEUCYRDJSA-N
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Description

N-p-Coumaroyltyrosine Methyl Ester is a specialized phenolic amide derivative offered for research use in biochemical and pharmacological studies. This compound is structurally characterized by the conjugation of a p-coumaroyl moiety to a tyrosine methyl ester backbone. Phenolic acid amides, such as those derived from p-coumaric acid, are a widespread class of plant metabolites recognized for their roles in plant defense and development . These compounds are also investigated for their potential bioactive properties in mammalian systems, which may include antioxidant and anti-inflammatory activities . The methylation of the tyrosine carboxyl group in this molecule may influence its solubility and metabolic stability, a strategy sometimes employed in prodrug design to modulate the properties of amino acid analogs . Researchers can utilize this compound as a standard in metabolomics, as a substrate for enzymatic studies involving acyltransferases, or as a starting point for investigating the structure-activity relationships of hydroxycinnamic acid amides. It is important to note that this product is labeled "For Research Use Only" (RUO) . RUO products are intended solely for research procedures in laboratory settings and are not intended for use in the diagnosis, treatment, or prevention of disease in humans or animals . They are not subject to the same regulatory evaluations for accuracy, specificity, or safety as diagnostic or therapeutic agents.

Properties

Molecular Formula

C19H19NO5

Molecular Weight

341.4 g/mol

IUPAC Name

methyl (2S)-3-(4-hydroxyphenyl)-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propanoate

InChI

InChI=1S/C19H19NO5/c1-25-19(24)17(12-14-4-9-16(22)10-5-14)20-18(23)11-6-13-2-7-15(21)8-3-13/h2-11,17,21-22H,12H2,1H3,(H,20,23)/b11-6+/t17-/m0/s1

InChI Key

GHGQUMXNRYULMG-CEUCYRDJSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)/C=C/C2=CC=C(C=C2)O

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C=CC2=CC=C(C=C2)O

Origin of Product

United States

Natural Occurrence and Ecological Distribution of N P Coumaroyltyrosine Methyl Ester

The identification of N-p-Coumaroyltyrosine methyl ester in the plant kingdom has been documented in specific medicinal and horticultural species. Its distribution is not widespread, suggesting a specialized role within the plants that produce it.

Identification in Plant Species

Detailed phytochemical analyses have confirmed the presence of N-p-Coumaroyltyrosine methyl ester in the following plant species:

Hedera rhombea : This species of ivy, used in traditional medicine in some regions, has been a notable source of N-p-Coumaroyltyrosine methyl ester. Studies have successfully isolated this compound from its fruits.

Abrus mollis and Abrus cantoniensis : These two closely related species, known for their use in traditional remedies, have been found to contain N-p-Coumaroyltyrosine methyl ester. The compound is particularly abundant in their leaves.

Distribution within Plant Tissues

The localization of N-p-Coumaroyltyrosine methyl ester appears to be tissue-specific, indicating a targeted function within the plant.

Fruits: In Hedera rhombea, the primary site of accumulation for N-p-Coumaroyltyrosine methyl ester is the fruit.

Leaves: In contrast, for Abrus mollis and Abrus cantoniensis, the leaves are the principal tissues where this compound is found in significant quantities. The concentration in the leaves of Abri herba (a preparation from Abrus species) has been reported to range from 0.75 to 6.36 mg per gram, depending on the sample's origin.

This differential accumulation suggests that the compound may play distinct physiological or protective roles in different parts of the plant, such as protecting reproductive tissues (fruits) or photosynthetic tissues (leaves).

Co-occurrence with Related Phenolic Amides and Conjugates

N-p-Coumaroyltyrosine methyl ester does not exist in isolation within its host plants. It is typically found alongside a suite of structurally related phenolic amides, which provides clues to its biosynthetic origins and ecological functions.

Comparative Analysis with p-Coumaroyltyrosine and p-Coumaroyltryptophan Derivatives

In the plants where N-p-Coumaroyltyrosine methyl ester is present, a number of related compounds are also consistently detected.

In the fruits of Hedera rhombea, N-p-Coumaroyltyrosine methyl ester is found along with p-coumaroyltryptophan and its corresponding methyl ester.

The leaves of Abrus species are rich in a variety of amides, with p-coumaroyltyrosine being a major component alongside its methyl ester derivative.

This co-occurrence points to a shared biosynthetic pathway, likely involving the conjugation of p-coumaric acid with different amino acids (tyrosine and tryptophan) and subsequent modifications like esterification.

Contextualization within Plant Secondary Metabolite Profiles

Phenolic amides, including N-p-Coumaroyltyrosine methyl ester, are a class of secondary metabolites that plants synthesize for various purposes, often related to defense and stress response.

The presence of this compound and its relatives in plants like Hedera and Abrus is part of a broader chemical defense strategy. These compounds are known to possess antioxidant properties, which can help protect the plant from oxidative damage caused by environmental stressors. Furthermore, the accumulation of such compounds in specific tissues, like fruits and leaves, suggests a role in protecting these vital organs from herbivores and pathogens. The synthesis of these amides is often induced in response to injury or attack, highlighting their role in the plant's inducible defense system.

Biosynthetic Pathways and Enzymatic Mechanisms of N P Coumaroyltyrosine Methyl Ester

Precursor Utilization in Phenolic Acid Amide Biosynthesis

The assembly of N-p-Coumaroyltyrosine Methyl Ester relies on the availability of two primary building blocks derived from distinct but interconnected metabolic routes: a hydroxycinnamic acid from the phenylpropanoid pathway and an amino acid.

The phenylpropanoid pathway is a critical source of a vast array of plant secondary metabolites, starting from the amino acid phenylalanine. frontiersin.orgnih.gov A key intermediate in this pathway is p-Coumaroyl-Coenzyme A (p-Coumaroyl-CoA). researchgate.net Its formation from phenylalanine involves a series of enzymatic steps, often referred to as the general phenylpropanoid pathway. nih.gov This activated thioester is a central branching point, directing carbon flow towards the synthesis of numerous compound classes, including flavonoids, lignins, and, crucially, phenolic acid amides. mdpi.comfrontiersin.org The use of p-Coumaroyl-CoA as the acyl donor for the amide bond formation is a common strategy in the biosynthesis of these amides. mdpi.comnih.gov It serves as an activated form of p-coumaric acid, making the subsequent amide bond formation thermodynamically favorable. nih.gov

The synthesis of N-p-Coumaroyltyrosine Methyl Ester is a clear example of the integration of the phenylpropanoid and amino acid biosynthetic pathways. While the phenylpropanoid pathway provides the p-coumaroyl moiety in its activated CoA-ester form, the amino acid pathway synthesizes the tyrosine that serves as the acyl acceptor. mdpi.comnih.gov Phenylalanine and tyrosine are aromatic amino acids that can stimulate the phenylpropanoid pathway. nih.gov The convergence occurs at the amide bond formation step, where an enzyme catalyzes the joining of p-Coumaroyl-CoA with the amino group of tyrosine. mdpi.com This metabolic cross-talk allows plants to generate a diverse array of specialized molecules by combining products from different primary metabolic routes. nih.gov

Acyltransferase Activities in Amide Bond Formation

The pivotal step in the formation of the core N-p-Coumaroyltyrosine structure is the creation of the amide bond between p-Coumaroyl-CoA and tyrosine. This reaction is catalyzed by acyltransferase enzymes.

The enzymes responsible for transferring the p-coumaroyl group from p-Coumaroyl-CoA to an acceptor molecule are known as p-coumaroyl transferases. Many of these enzymes belong to the large and diverse BAHD family of acyltransferases, named after the first four enzymes of this type to be characterized (BEAT, AHCT, HCBT, and DAT). mdpi.com These transferases are instrumental in the biosynthesis of various plant natural products. For instance, p-coumaroyl-CoA:monolignol transferases (PMTs) are BAHD enzymes that catalyze the acylation of monolignols with p-coumarate in grasses, which is essential for lignin (B12514952) structure. nih.govresearchgate.net Similarly, hydroxycinnamoyl transferases (HCTs) are involved in transferring p-coumaroyl or caffeoyl groups to acceptors like shikimic acid or malate. usda.govusda.gov The formation of N-p-Coumaroyltyrosine would necessitate a specific transferase capable of recognizing tyrosine as its acceptor substrate. The key step in the transformation of p-Coumaroyl-CoA into amides is the final acyl transfer to the amine acceptor. mdpi.com

Acyltransferases can exhibit a range of substrate specificities. Some are highly specific for both the acyl donor and the acceptor, while others show a degree of promiscuity. For example, studies on red clover have identified different HCTs with distinct acceptor preferences; one HCT primarily uses shikimic acid, while another prefers malic acid. usda.gov This demonstrates how different transferases within the same plant can direct the same precursor (a hydroxycinnamoyl-CoA) toward different metabolic fates. Furthermore, some HCTs can utilize both p-coumaroyl-CoA and caffeoyl-CoA as acyl donors, indicating flexibility in donor substrate recognition. usda.gov The specificity of the transferase involved in N-p-Coumaroyltyrosine synthesis would determine its ability to selectively use tyrosine over other potential amino acid or amine acceptors present in the cell. The existence of enzymes with broad substrate scope alongside highly specific ones allows for the generation of chemical diversity in plants. rsc.org

Methylation Steps in Derivative Formation

The final step in the biosynthesis of N-p-Coumaroyltyrosine Methyl Ester is the methylation of the carboxyl group of the tyrosine moiety. This esterification reaction is typically catalyzed by a methyltransferase enzyme. In natural product biosynthesis, such methylation often utilizes S-adenosylmethionine (SAM) as the methyl donor.

There are two plausible enzymatic routes for this final modification. One possibility is the methylation of the completed N-p-Coumaroyltyrosine molecule. Alternatively, a more complex but known biosynthetic strategy involves the activation of a carboxylic acid via methylation to form a methyl ester, which then serves as a reactive intermediate for a subsequent acylation reaction. rsc.org In this scenario, tyrosine would first be converted to tyrosine methyl ester by a carboxyl methyltransferase. This tyrosine methyl ester would then act as the acyl acceptor for the p-coumaroyl transferase, which would catalyze the amide bond formation with p-Coumaroyl-CoA to yield the final product. Chemical synthesis of the compound can be achieved by reacting p-coumaric acid with L-tyrosine methyl ester, demonstrating the feasibility of this latter pathway. smolecule.com

Data Tables

Table 1: Key Enzymes and Reactions in the Proposed Biosynthesis of N-p-Coumaroyltyrosine Methyl Ester

Enzyme ClassPrecursor(s)Product(s)Biosynthetic Step
Phenylalanine Ammonia-Lyase (PAL) / Cinnamate-4-hydroxylase (C4H) / 4-Coumarate:CoA Ligase (4CL)L-Phenylalanine, ATP, CoAp-Coumaroyl-CoAPrecursor Formation
BAHD Acyltransferase (p-Coumaroyl-CoA:Tyrosine N-p-coumaroyltransferase)p-Coumaroyl-CoA, L-TyrosineN-p-Coumaroyltyrosine, CoAAmide Bond Formation
O-Methyltransferase (S-adenosyl-L-methionine:N-p-coumaroyltyrosine O-methyltransferase)N-p-Coumaroyltyrosine, S-adenosyl-L-methionine (SAM)N-p-Coumaroyltyrosine Methyl Ester, S-adenosyl-L-homocysteine (SAH)Methylation (Route A)
O-Methyltransferase (S-adenosyl-L-methionine:L-tyrosine O-methyltransferase)L-Tyrosine, SAML-Tyrosine Methyl Ester, SAHMethylation (Route B)
BAHD Acyltransferase (p-Coumaroyl-CoA:Tyrosine methyl ester N-p-coumaroyltransferase)p-Coumaroyl-CoA, L-Tyrosine Methyl EsterN-p-Coumaroyltyrosine Methyl Ester, CoAAmide Bond Formation (Route B)

Exploration of Putative Methyltransferase Involvement

The biosynthesis of N-p-Coumaroyltyrosine Methyl Ester is hypothesized to involve a final methylation step, a common modification in the secondary metabolism of plants. nih.gov The direct precursor for this reaction is likely N-p-Coumaroyltyrosine. The enzymatic methylation of the carboxyl group of N-p-Coumaroyltyrosine would be catalyzed by a specific methyltransferase, utilizing a methyl donor.

S-Adenosyl-L-methionine (SAM) as the Putative Methyl Donor

In the vast majority of biological methylation reactions, S-adenosyl-L-methionine (SAM) serves as the primary methyl donor. researchgate.netwikipedia.org SAM-dependent methyltransferases are a large and diverse superfamily of enzymes found in all domains of life, including plants. nih.govebi.ac.uk These enzymes facilitate the transfer of the methyl group from SAM to a wide range of acceptor molecules, including nucleic acids, proteins, lipids, and secondary metabolites. wikipedia.org The reaction results in the formation of a methylated product and S-adenosyl-L-homocysteine (SAH), which is a potent inhibitor of most methyltransferases. researchgate.net Therefore, it is highly probable that the synthesis of N-p-Coumaroyltyrosine Methyl Ester involves a SAM-dependent carboxyl methyltransferase.

Putative Methyltransferase Families

While a specific methyltransferase for N-p-Coumaroyltyrosine has not been definitively identified, several families of plant methyltransferases are known to act on substrates with similar chemical moieties. The SABATH family of methyltransferases, first identified in Arabidopsis thaliana, is known to methylate the carboxyl group of a diverse array of small molecules. nih.gov

Members of the SABATH family include:

Jasmonic acid carboxyl methyltransferase (JMT) : Converts jasmonic acid to methyl jasmonate.

Salicylic (B10762653) acid carboxyl methyltransferase (SAMT) : Converts salicylic acid to methyl salicylate.

Indole-3-acetic acid carboxyl methyltransferase (IAMT) : Converts the plant hormone auxin (IAA) to methyl-IAA. nih.gov

Given the substrate promiscuity observed within this family, it is plausible that an uncharacterized member of the SABATH family, or a related methyltransferase, could catalyze the methylation of the carboxyl group of N-p-Coumaroyltyrosine. The biosynthesis of the N-p-coumaroyltyrosine precursor itself likely involves the acylation of tyrosine with p-coumaroyl-CoA, a key intermediate in phenylpropanoid metabolism. mdpi.com An acyltransferase would catalyze this preceding step. mdpi.com

The general reaction catalyzed by a putative N-p-Coumaroyltyrosine carboxyl methyltransferase would be:

N-p-Coumaroyltyrosine + SAM → N-p-Coumaroyltyrosine Methyl Ester + SAH

Stereochemical Considerations in Methyl Ester Synthesis

The enzymatic synthesis of N-p-Coumaroyltyrosine Methyl Ester involves the formation of a new chiral center if the precursor, N-p-Coumaroyltyrosine, is racemic, or the retention/inversion of the existing stereochemistry if the precursor is enantiomerically pure. Naturally occurring tyrosine is typically in the L-configuration.

The majority of SAM-dependent methyltransferases that catalyze the transfer of a methyl group to a nucleophilic acceptor operate via a classic SN2 (bimolecular nucleophilic substitution) mechanism. nih.gov In this mechanism, the nucleophilic atom of the substrate (in this case, an oxygen atom of the carboxylate group of N-p-Coumaroyltyrosine) attacks the electrophilic methyl group of SAM. This concerted reaction leads to the formation of the methylated product and SAH, with an inversion of the stereochemical configuration at the transferred methyl group. nih.gov

However, since the methyl group itself is not a stereocenter, the stereochemistry of the final product, N-p-Coumaroyltyrosine Methyl Ester, is primarily determined by the stereochemistry of the tyrosine moiety in the precursor molecule. If the biosynthetic pathway starts with L-tyrosine, the resulting N-p-Coumaroyltyrosine would be N-p-Coumaroyl-L-tyrosine. The subsequent methylation of the carboxyl group does not affect the stereocenter at the alpha-carbon of the tyrosine backbone. Therefore, the product would be N-p-Coumaroyl-L-tyrosine Methyl Ester.

Synthetic Methodologies for N P Coumaroyltyrosine Methyl Ester and Analogues in Chemical Research

Esterification Strategies for Carboxylic Acids and Alcohols

Esterification, the formation of an ester from a carboxylic acid and an alcohol, is a fundamental transformation in organic synthesis and is central to the preparation of N-p-Coumaroyltyrosine Methyl Ester.

Acid-Catalyzed Esterification Approaches

Acid-catalyzed esterification, often referred to as Fischer esterification, is a classic and widely used method. youtube.comyoutube.com This reversible reaction involves the protonation of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol. To drive the equilibrium towards the ester product, water is typically removed as it is formed. youtube.com Strong acids such as sulfuric acid or hydrochloric acid are commonly employed as catalysts. google.com While effective, this method can be limited by the sensitivity of other functional groups within the molecule to strongly acidic conditions.

The direct esterification of phenols with carboxylic acids can be challenging. However, the use of a strong acid catalyst can facilitate this reaction, particularly at elevated temperatures. google.com For instance, the esterification of an alkylphenol with acetic acid has been demonstrated using sulfuric acid as a catalyst. google.com

Oxidative Esterification Techniques

Oxidative esterification provides an alternative route to esters, often under milder conditions than traditional acid-catalyzed methods. These reactions typically involve the in-situ oxidation of an aldehyde to a reactive acyl intermediate, which is then trapped by an alcohol to form the ester. A variety of oxidizing agents have been employed for this purpose, including molecular iodine with potassium carbonate, Oxone, and trichloroisocyanuric acid (TCCA). organic-chemistry.org For example, aldehydes can be efficiently converted to their corresponding methyl esters in methanol (B129727) using a catalytic amount of vanadium pentoxide and hydrogen peroxide. organic-chemistry.org N-Heterocyclic carbenes (NHCs) have also emerged as powerful catalysts for the oxidation of alcohols to esters in the presence of an oxidant like manganese(IV) oxide. organic-chemistry.org

Amino Acid Esterification Protocols

The synthesis of N-p-Coumaroyltyrosine Methyl Ester specifically involves the esterification of the amino acid tyrosine. This process requires careful consideration of the reactive functional groups present in the tyrosine molecule.

Direct Esterification of Tyrosine Derivatives

The direct esterification of tyrosine can be achieved, although it presents challenges due to the presence of both an amino group and a phenolic hydroxyl group, in addition to the carboxylic acid. mdpi.com The steric hindrance from the aromatic side chain can also impede the reaction. mdpi.comresearchgate.net One approach involves the use of a solid superacid catalyst, such as SO42−-S2O82−/SnO2-Al2O3, which has been shown to effectively catalyze the methyl esterification of tyrosine with high yields under optimized conditions. mdpi.com Another method utilizes thionyl chloride and methanol for the esterification of N-acetyl-L-tyrosine. caltech.edu

The esterification of amino acids can also be carried out under acidic conditions, for example, using sulfuric acid in a thin film generated by electrospray ionization, which has shown to be effective for L-tyrosine. researchgate.net

Protecting Group Strategies in Complex Amide Syntheses

In the synthesis of more complex molecules like N-p-Coumaroyltyrosine Methyl Ester, which involves the formation of an amide bond between p-coumaric acid and tyrosine methyl ester, protecting groups are often essential. nih.govgoogle.com The amino group of tyrosine methyl ester and the phenolic hydroxyl group of both tyrosine and p-coumaric acid are reactive and can interfere with the desired amide coupling reaction.

Chemoenzymatic and Biocatalytic Synthesis Approaches

In recent years, chemoenzymatic and biocatalytic methods have gained prominence as sustainable and efficient alternatives to traditional chemical synthesis. nih.govnih.govrsc.orgmanchester.ac.uk These approaches utilize enzymes to catalyze specific reactions with high selectivity and under mild conditions.

Lipases, such as immobilized lipase (B570770) B from Candida antarctica (CALB), are widely used for the synthesis of esters and amides. nih.govnih.govacs.orgmdpi.com For example, a two-step chemoenzymatic flow method has been developed for the synthesis of phenolic acid amides. This process first involves the Fischer esterification of phenolic acids using a resin with strong acid groups, followed by the enzymatic amidation of the resulting esters with an amine, such as tyramine (B21549), using immobilized lipase. nih.gov

Enzymatic esterification can also be used to modify the properties of phenolic compounds. For instance, the esterification of phenolic alcohols with fatty acids, catalyzed by lipases, can enhance their lipophilicity and antioxidant activity. nih.gov The synthesis of amides can also be achieved directly from carboxylic acids and amines using ATP-dependent amide bond synthetases, offering a green alternative to traditional coupling reagents. manchester.ac.ukacs.org

The following table provides a summary of different synthetic approaches for ester and amide formation relevant to the synthesis of N-p-Coumaroyltyrosine Methyl Ester and its analogues.

Method Reactants Catalyst/Reagent Key Features Reference(s)
Acid-Catalyzed EsterificationCarboxylic Acid, AlcoholStrong Acid (e.g., H₂SO₄)Reversible, requires water removal youtube.comgoogle.com
Oxidative EsterificationAldehyde, AlcoholOxidizing Agent (e.g., I₂, Oxone)Milder conditions organic-chemistry.org
Direct Esterification of TyrosineTyrosine, MethanolSolid Superacid CatalystOvercomes steric hindrance mdpi.com
Protecting Group-Assisted Amide SynthesisProtected Amino Acid, Carboxylic AcidCoupling Agent (e.g., DCC)Protects reactive functional groups nih.govnih.govcreative-peptides.com
Chemoenzymatic SynthesisPhenolic Acid Ester, AmineImmobilized Lipase (e.g., CALB)High selectivity, mild conditions nih.govnih.gov

Elucidation of Biological Activities and Molecular Mechanisms of N P Coumaroyltyrosine Methyl Ester

In Vitro Enzyme Modulation and Inhibition

The ability of a compound to modulate or inhibit enzymes is a key indicator of its therapeutic potential. While direct studies on N-p-Coumaroyltyrosine Methyl Ester are lacking, research on its close analog, N-p-trans-Coumaroyltyramine, has demonstrated significant inhibitory effects on certain enzymes.

Currently, there is no specific research available on the alpha-glucosidase inhibitory mechanisms of N-p-Coumaroyltyrosine Methyl Ester. However, extensive research has been conducted on the related compound, N-p-trans-Coumaroyltyramine.

N-p-trans-Coumaroyltyramine has been identified as a potent inhibitor of α-glucosidase. medchemexpress.comselleckchem.comchemfaces.com Studies have shown that it can inhibit this enzyme with a high degree of efficacy. For instance, one study reported an IC50 value of 2.7 μM for N-p-trans-Coumaroyltyramine against α-glucosidase. medchemexpress.com Another study isolated N-p-trans-Coumaroyltyramine from Neuropeltis racemosa Wall. and reported an IC50 of 0.92 µg/mL. nih.gov A kinetic study of this compound revealed an uncompetitive inhibition mechanism. nih.gov This suggests that N-p-trans-Coumaroyltyramine binds to the enzyme-substrate complex, providing a potential mechanism for its hypoglycemic effects. The inhibitory activity of N-p-trans-Coumaroyltyramine against a yeast enzyme was found to be as high as Ki 8.4 × 10^617 m. chemfaces.com

Table 1: Alpha-Glucosidase Inhibitory Activity of N-p-trans-Coumaroyltyramine

Compound IC50 Value Source Organism/Method Reference
N-p-trans-Coumaroyltyramine 2.7 μM Not specified medchemexpress.com
N-p-trans-Coumaroyltyramine 0.92 µg/mL Neuropeltis racemosa Wall. nih.gov

There is no available data on the interaction of N-p-Coumaroyltyrosine Methyl Ester with other metabolic enzymes. However, the related compound, N-p-trans-Coumaroyltyramine, has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. medchemexpress.comchemfaces.comresearchgate.net

One study reported that N-p-trans-Coumaroyltyramine inhibits AChE activity in a dose-dependent manner with an IC50 value of 122 μM (34.5 µg/mL). medchemexpress.comchemfaces.com The inhibition was determined to be reversible and of a mixed type (competitive/non-competitive). medchemexpress.com This suggests that N-p-trans-Coumaroyltyramine may have potential applications in the research of conditions where AChE inhibition is beneficial. medchemexpress.com

Cellular Signaling Pathway Interventions

The modulation of cellular signaling pathways is a crucial aspect of understanding a compound's biological effects. While direct evidence for N-p-Coumaroyltyrosine Methyl Ester is not available, research on related compounds offers some clues.

No specific studies have been identified regarding the modulation of cell proliferation and survival pathways by N-p-Coumaroyltyrosine Methyl Ester. However, N-p-trans-Coumaroyltyramine has been reported to exhibit potent inhibition of cell proliferation. chemfaces.com It has also been shown to be cytotoxic to rat skeletal muscle myoblasts (L6 cells) with an IC50 of 105.3 μM. medchemexpress.com Further research has indicated that coumaroyltyramine can induce endoplasmic reticulum stress-dependent apoptosis and arrest the cell cycle, thereby inhibiting the growth, survival, and proliferation of cancer cells.

Information regarding the direct influence of N-p-Coumaroyltyrosine Methyl Ester on receptor-ligand interactions is scarce and primarily from non-peer-reviewed sources. One commercial vendor suggests that the compound may interact with kappa-opioid receptors, potentially enhancing analgesic effects when used with other drugs. However, this claim requires validation through rigorous scientific investigation.

Antioxidant and Anti-inflammatory Mechanisms in Cellular Models

While direct studies on N-p-Coumaroyltyrosine Methyl Ester in cellular models are not available, its potential antioxidant and anti-inflammatory properties can be inferred from studies on related compounds.

N-p-Coumaroyltyramine is a phenolic compound, a class of molecules known for their antioxidant properties. ontosight.ai Research has demonstrated that N-p-Coumaroyltyramine possesses antioxidant activity. chemfaces.comresearchgate.netnih.gov This activity is attributed to its chemical structure, which includes a tyramine (B21549) moiety linked to a coumaroyl group. ontosight.ai

Furthermore, N-p-Coumaroyltyramine has been shown to have considerable anti-inflammatory effects. researchgate.net These properties have been observed in various biological and pharmacological studies. The anti-inflammatory and antioxidant effects of coumaroyltyramine suggest its potential in addressing conditions associated with oxidative stress and mild inflammation.

Reactive Oxygen Species Scavenging

Information regarding the direct reactive oxygen species (ROS) scavenging activities of N-p-Coumaroyltyrosine Methyl Ester is not available in the current scientific literature. However, the structural components of the molecule, p-coumaric acid and a tyrosine methyl ester, suggest potential antioxidant capabilities. Phenolic compounds, such as p-coumaric acid, are well-known for their ability to act as antioxidants. Similarly, other coumaroyl esters have demonstrated antioxidant properties. For instance, the 3-O-trans-p-coumaroyl ester of tormentic acid has been noted for its antioxidant potential. nih.gov

Further research is required to specifically determine the ROS scavenging mechanisms of N-p-Coumaroyltyrosine Methyl Ester and to quantify its efficacy against various free radicals.

Regulation of Inflammatory Mediators

There is currently a lack of specific research on the direct effects of N-p-Coumaroyltyrosine Methyl Ester on the regulation of inflammatory mediators. However, related compounds and structural analogs offer insights into its potential anti-inflammatory activities.

The esterification of compounds can significantly enhance their biological activity. For example, the 3-O-trans-p-coumaroyl ester of tormentic acid (trans-TACE) has been shown to suppress the activation of NF-κB, a key transcription factor involved in the inflammatory response. nih.gov This suppression occurs in both TLR4-dependent and -independent pathways, leading to the inhibition of a wide range of pro-inflammatory cytokines and chemokines. nih.gov

Other methyl esters have been investigated for their roles in inflammation. For instance, NG-nitro-L-arginine methyl ester (L-NAME) is widely used as an inhibitor of nitric oxide synthase (NOS), an enzyme that produces nitric oxide (NO), a key inflammatory mediator. nih.gov By inhibiting NOS, L-NAME reduces the production of NO. nih.gov Similarly, other compounds like 6-methylcoumarin (B191867) have been shown to reduce the levels of NO and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov This effect is mediated by decreasing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the downregulation of MAPK and NF-κB signaling pathways. nih.gov

Given that N-p-Coumaroyltyrosine Methyl Ester contains a p-coumaroyl group, which is known to possess anti-inflammatory properties, and a tyrosine methyl ester moiety, it is plausible that this compound could modulate inflammatory pathways. However, empirical studies are necessary to confirm and detail its specific mechanisms of action on inflammatory mediators.

Advanced Analytical Techniques for the Detection, Identification, and Quantification of N P Coumaroyltyrosine Methyl Ester

Chromatographic Separation Methods

Chromatography is an indispensable tool for the isolation and purification of N-p-Coumaroyltyrosine Methyl Ester from complex matrices. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the analytical objective.

Gas Chromatography (GC) Coupled with Flame Ionization Detection (FID)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While N-p-Coumaroyltyrosine Methyl Ester possesses a relatively high molecular weight, its methyl ester form enhances its volatility, making GC analysis feasible, often following a derivatization step to silylate the free hydroxyl groups.

Principle of Separation and Detection: In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between the stationary phase coated on the column and the mobile gas phase. The Flame Ionization Detector (FID) is a mass-sensitive detector that pyrolyzes the organic compounds eluting from the column in a hydrogen-air flame, generating ions that produce a current proportional to the mass of the carbon atoms in the analyte.

Method Considerations: The analysis of compounds like N-p-Coumaroyltyrosine Methyl Ester by GC-FID requires careful optimization of several parameters. The injector temperature must be high enough to ensure complete vaporization without causing thermal degradation. The oven temperature program is critical for achieving good separation of the analyte from other components in the sample. The choice of the capillary column, typically with a polar stationary phase, is also crucial for resolving complex mixtures. s4science.at

Hypothetical GC-FID Parameters:

ParameterValue
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 280 °C
Detector Temperature 300 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program 150 °C (1 min), ramp to 300 °C at 10 °C/min, hold for 10 min
Injection Volume 1 µL (splitless)

Liquid Chromatography (LC) Method Development

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a more common and versatile technique for the analysis of non-volatile and thermally labile compounds like N-p-Coumaroyltyrosine Methyl Ester.

Principle of Separation: LC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. Reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile (B52724) or methanol), is the most common mode for separating phenolic compounds.

Method Development Strategy: The development of an LC method for N-p-Coumaroyltyrosine Methyl Ester involves the systematic optimization of several parameters to achieve the desired resolution, peak shape, and analysis time.

Column Selection: A C18 column is a good starting point due to the nonpolar nature of the molecule. The choice of particle size and column dimensions will depend on the desired efficiency and speed of the analysis.

Mobile Phase Composition: A gradient elution using a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol (B129727) is typically employed. The gradient is optimized to provide good separation of the target analyte from any impurities.

Flow Rate and Temperature: These parameters are adjusted to optimize the separation efficiency and analysis time.

Hypothetical HPLC Parameters:

ParameterValue
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 310 nm

Mass Spectrometric Identification and Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for the identification, quantification, and structural elucidation of compounds.

Electron Ionization (EI) and Field Ionization (FI) Mass Spectrometry

Electron Ionization (EI): EI is a hard ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV). This results in the formation of a molecular ion and a series of fragment ions. The fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound, allowing for its identification by comparison with spectral libraries. While direct EI-MS of N-p-Coumaroyltyrosine Methyl Ester might be challenging due to its low volatility, it is commonly used in conjunction with GC.

Predicted EI Fragmentation: The fragmentation of N-p-Coumaroyltyrosine Methyl Ester under EI conditions is expected to occur at the amide bond and the ester group, as well as within the coumaroyl and tyrosine moieties.

Hypothetical EI-MS Fragmentation Table:

m/zProposed Fragment
341[M]+• (Molecular Ion)
310[M - OCH3]+
282[M - COOCH3]+
194[Tyrosine methyl ester moiety]+
147[p-Coumaroyl moiety]+
107[Hydroxytropylium ion from tyrosine]

Field Ionization (FI): FI is a soft ionization technique that uses a strong electric field to ionize the analyte molecules. This method imparts very little excess energy to the molecule, resulting in a mass spectrum that is dominated by the molecular ion with minimal fragmentation. researchmap.jp FI is particularly useful for determining the molecular weight of a compound and for analyzing mixtures of thermally sensitive or easily fragmented compounds.

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This accuracy allows for the determination of the elemental composition of a molecule and its fragments.

Principle and Application: By measuring the exact mass of the molecular ion of N-p-Coumaroyltyrosine Methyl Ester, its elemental formula (C19H19NO5) can be unequivocally confirmed. Furthermore, the accurate mass measurement of fragment ions in an MS/MS experiment (where a specific ion is isolated and further fragmented) can provide detailed structural information. For instance, the elemental composition of the fragments corresponding to the p-coumaroyl and tyrosine methyl ester moieties can be confirmed, solidifying the structural assignment.

Hypothetical HRMS Data:

IonTheoretical m/z"Measured" m/z (Hypothetical)Mass Error (ppm)Elemental Composition
[M+H]+342.1285342.1282-0.88C19H20NO5
[M+Na]+364.1104364.1101-0.82C19H19NNaO5
[p-Coumaroyl fragment]+147.0441147.04431.36C9H7O2
[Tyrosine methyl ester fragment]+194.0812194.0810-1.03C10H12NO2

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques provide valuable information about the chemical structure and bonding within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for the elucidation of molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The ¹H NMR spectrum of N-p-Coumaroyltyrosine Methyl Ester would show distinct signals for the aromatic protons of the two phenolic rings, the vinylic protons of the coumaroyl group, the methine and methylene (B1212753) protons of the tyrosine backbone, and the methyl protons of the ester group. The coupling patterns between these protons would allow for the complete assignment of the structure.

¹³C NMR: The ¹³C NMR spectrum would show signals for all 19 carbon atoms in the molecule, including the carbonyl carbons of the amide and ester groups, the aromatic and vinylic carbons, and the aliphatic carbons of the tyrosine residue.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of N-p-Coumaroyltyrosine Methyl Ester would be expected to show characteristic absorption bands for the O-H stretch of the phenolic groups, the N-H stretch of the amide, the C=O stretches of the amide and ester groups, and the C=C stretches of the aromatic rings and the vinylic group. spectroscopyonline.comspectroscopyonline.com

Hypothetical IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
3400-3200O-H (phenolic) and N-H (amide) stretch
~1735C=O (ester) stretch
~1660C=O (amide I) stretch
~1600, ~1515C=C (aromatic) stretch
~1250, ~1170C-O stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated systems within a molecule. N-p-Coumaroyltyrosine Methyl Ester has two main chromophores: the p-coumaroyl group and the tyrosine residue. The p-coumaroyl moiety is expected to exhibit a strong absorption maximum around 310-320 nm, characteristic of cinnamic acid derivatives. The tyrosine residue has a weaker absorption maximum around 275-280 nm.

Prospective Applications and Future Research Trajectories for N P Coumaroyltyrosine Methyl Ester

Development of Biochemical Probes and Tool Compounds

The inherent biological activity of N-p-Coumaroyltyrosine Methyl Ester and its structural relatives makes them promising candidates for the development of biochemical probes and tool compounds. Such tools are instrumental in dissecting complex biological processes and identifying new therapeutic targets.

Fragment-Based Drug Discovery: The concept of fragment-based drug discovery (FBDD) offers a compelling avenue for utilizing N-p-Coumaroyltyrosine Methyl Ester. researchgate.netnih.gov FBDD focuses on screening smaller, less complex molecules, or "fragments," that can serve as efficient starting points for the development of more potent and selective inhibitors. researchgate.netnih.gov Given its modular structure, N-p-Coumaroyltyrosine Methyl Ester can be considered a "lead-like" compound, from which smaller fragments, such as the p-coumaroyl or the tyrosine methyl ester moieties, could be derived and included in fragment libraries. These fragments could then be screened against a variety of biological targets to identify initial hits. High-throughput X-ray crystallography is a powerful technique in FBDD for identifying how these fragments bind to proteins, revealing crucial information about molecular interactions that can guide the subsequent optimization of lead compounds. nih.gov

Scaffold for Chemical Probe Development: The N-p-coumaroyltyrosine scaffold can be chemically modified to generate a library of derivatives. These derivatives, potentially including isotopically labeled or fluorescently tagged versions, could serve as molecular probes to study receptor-ligand interactions and to visualize biological processes. For instance, a radiolabeled version of N-p-Coumaroyltyrosine Methyl Ester could be used in binding assays to characterize its interaction with specific receptors, such as the kappa-opioid receptor.

Strategies for Enhanced Biosynthesis and Production

To facilitate its use in research and potential therapeutic applications, efficient and scalable production methods for N-p-Coumaroyltyrosine Methyl Ester are essential. Both chemical synthesis and biotechnological approaches offer viable routes for its production.

Chemical Synthesis: The synthesis of N-p-coumaroyl amino acid ethyl esters has been successfully achieved through the coupling of p-coumaric acid with the corresponding amino acid ethyl ester hydrochloride. researchgate.net This reaction is typically catalyzed by agents like 1-ethyl-3-(dimethylaminopropyl)carbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net This established methodology provides a direct and adaptable route for the laboratory-scale synthesis of N-p-Coumaroyltyrosine Methyl Ester and its analogs.

Table 1: Chemical Synthesis Approaches for N-p-Coumaroyltyrosine Methyl Ester

Synthesis MethodDescription
Direct Esterification Reaction of p-coumaric acid with L-tyrosine methyl ester in the presence of an acid catalyst.
Acylation Reaction Acylation of L-tyrosine with p-coumaroyl chloride or an activated derivative, followed by methylation.
Carbodiimide-mediated coupling Coupling of p-coumaric acid and an amino acid ethyl ester using EDC and HOBt as catalysts. researchgate.net

Enhanced Biosynthesis through Metabolic Engineering: A promising and sustainable approach for large-scale production is the heterologous biosynthesis in microbial hosts like Escherichia coli or Saccharomyces cerevisiae. The biosynthesis of the precursor, p-coumaric acid, from tyrosine has been successfully demonstrated in engineered microbes. nih.gov The key enzyme in this conversion is tyrosine ammonia-lyase (TAL). nih.gov Further metabolic engineering efforts could focus on constructing a complete biosynthetic pathway for N-p-Coumaroyltyrosine Methyl Ester. This would involve the co-expression of a TAL, a 4-coumaroyl-CoA ligase to activate the p-coumaric acid, and a suitable acyl-transferase to couple the activated p-coumaroyl-CoA with tyrosine. nih.gov The final step, the methylation of the carboxyl group of tyrosine, could potentially be achieved by a specific methyltransferase. While a dedicated enzyme for this final step has not yet been identified, the vast enzymatic diversity in nature suggests that enzyme prospecting or protein engineering could yield a suitable candidate. The heterologous production of other lipo-amino acids in Streptomyces species further highlights the feasibility of this approach. nih.gov

Exploration of Novel Mechanistic Pathways

Preliminary research indicates that N-p-Coumaroyltyrosine Methyl Ester and its close analogs possess interesting biological activities, particularly in the realms of anti-inflammatory and neurological signaling.

Anti-Inflammatory Mechanisms: The non-methylated parent compound, N-(E)-p-coumaroyltyrosine, has been shown to exert significant anti-inflammatory effects in a lipopolysaccharide (LPS)-induced zebrafish model. nih.gov It was found to inhibit the infiltration of inflammatory cells and reduce the production of nitric oxide (NO) and reactive oxygen species (ROS). nih.gov Transcriptomic analysis revealed that the anti-inflammatory mechanism likely involves the downregulation of key genes in the NOD-like receptor and Toll-like receptor signaling pathways. nih.gov Specifically, genes encoding for TLR4, MyD88, IRAK4, NF-κB, IκB, NLRP3, Caspase-1, ASC, IL-1β, and IL-6 were all downregulated. nih.gov Furthermore, the methylation of related phenolic compounds has been shown to enhance their anti-inflammatory and antioxidant properties by improving their metabolic stability and biological activity. mdpi.com For instance, a methylated derivative of oleocanthal (B1677205) demonstrated superior inhibition of pro-inflammatory enzymes and signaling pathways compared to its non-methylated counterpart. mdpi.com

Interaction with Kappa-Opioid Receptors: Research suggests that N-p-Coumaroyltyrosine Methyl Ester may interact with kappa-opioid receptors (KORs). nih.gov KORs are a compelling therapeutic target for pain management without the addictive potential of mu-opioid receptor agonists. nih.gov The molecular mechanisms of how ligands achieve biased signaling at KORs, selectively activating certain downstream pathways over others, are an active area of research. nih.gov Molecular modeling and dynamics simulations can provide valuable insights into the binding mode of N-p-Coumaroyltyrosine Methyl Ester at the KOR. nih.govmdpi.com By comparing its interaction patterns with those of known biased agonists, researchers can rationalize its functional activity and guide the design of new analogs with improved selectivity and efficacy. nih.govmdpi.com

Integration into Multi-component Natural Product Research Platforms

The unique chemical features of N-p-Coumaroyltyrosine Methyl Ester make it a valuable addition to multi-component natural product research platforms, which leverage the chemical diversity of nature for drug discovery and other applications.

Natural Product Libraries for High-Throughput Screening: Natural products have historically been a rich source of drug leads, offering greater structural diversity than synthetic compound libraries. nih.gov N-p-Coumaroyltyrosine Methyl Ester and its derivatives can be incorporated into natural product libraries for high-throughput screening (HTS) against a wide array of biological targets. researchgate.net The development of efficient synthesis and biosynthesis methods, as discussed in section 8.2, is crucial for generating sufficient quantities of the compound for such screening campaigns.

Fragment-Based Approaches with Natural Products: As mentioned earlier, the principles of FBDD can be applied to natural products. nih.gov N-p-Coumaroyltyrosine Methyl Ester can serve as a starting point for the generation of a fragment library based on its core scaffolds. This approach combines the structural novelty of natural products with the efficiency of fragment-based screening. The identification of non-competitive fragments that bind to different sites on a target protein can be a powerful strategy for developing potent inhibitors. nih.gov

Chemical Genetics and Target Identification: In chemical genetics, small molecules are used to perturb protein function and elucidate biological pathways. Coumaroyl-amino acid esters could be employed in chemical genetics screens to identify novel protein targets. By observing the phenotypic changes induced by these compounds in cellular or whole-organism models, researchers can gain insights into their mechanism of action and identify the proteins with which they interact.

Q & A

Q. What analytical techniques are recommended for characterizing N-p-Coumaroyltyrosine Methyl Ester purity and structure?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) for quantifying purity, gas chromatography-mass spectrometry (GC-MS) for fatty acid methyl ester profiling, and nuclear magnetic resonance (NMR) for structural confirmation. Calibration curves with certified reference standards (e.g., methyl ester blends) ensure accuracy .

Q. Which catalysts are effective in synthesizing N-p-Coumaroyltyrosine Methyl Ester via esterification?

  • Methodological Answer : Acid catalysts (e.g., sulfuric acid) protonate carboxyl groups to enhance reaction rates, while base catalysts (e.g., KOH) optimize transesterification. Catalyst selection should consider substrate acidity and byproduct formation, as demonstrated in biodiesel methyl ester synthesis .

Q. How can researchers determine the optimal molar ratio of reactants for high-yield synthesis?

  • Methodological Answer : Conduct pilot experiments with varying alcohol-to-acid molar ratios (e.g., 1:3 to 1:9). Excess alcohol shifts equilibrium toward ester formation, but ratios >1:6 may not significantly improve yield, as observed in rapeseed methyl ester optimization .

Q. What solvents are suitable for purifying N-p-Coumaroyltyrosine Methyl Ester?

  • Methodological Answer : Ethanol or diethyl ether enables selective extraction of esters from aqueous phases. Centrifugation (500×g) followed by rotary evaporation minimizes solvent residues, as detailed in methyl salicylate protocols .

Advanced Research Questions

Q. How can the Taguchi method optimize synthesis parameters for N-p-Coumaroyltyrosine Methyl Ester?

  • Methodological Answer : Design an L9 orthogonal array to test 4 parameters (e.g., catalyst concentration, temperature) at 3 levels. Calculate signal-to-noise (S/N) ratios to identify optimal conditions (e.g., 1.5 wt% KOH, 60°C), validated via ANOVA to prioritize influential factors (e.g., catalyst concentration contributes 77.6% to yield variance) .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Systematically vary experimental parameters (e.g., cell lines, solvent carriers) and apply multivariate analysis. Replicate studies under controlled conditions, as seen in biodiesel emission studies with conflicting opacity results .

Q. What strategies mitigate low yields during scale-up of N-p-Coumaroyltyrosine Methyl Ester synthesis?

  • Methodological Answer : Optimize reaction temperature (25–120°C range) and catalyst loading using response surface methodology (RSM). For acidic substrates, pre-treatment with ion-exchange resins reduces free fatty acid interference, improving yield to >95% .

Q. How can byproducts from esterification be analyzed and minimized?

  • Methodological Answer : Use GC-MS to identify byproducts (e.g., unreacted coumaric acid). Adjust reaction time and catalyst type; acidic conditions reduce hydrolysis, while dehydration techniques (e.g., molecular sieves) shift equilibrium toward ester formation .

Q. What experimental designs are effective for studying parameter interactions in bioactivity assays?

  • Methodological Answer : Employ Box-Behnken or central composite designs to model non-linear interactions. For example, a 3-factor design with methanol ratio, catalyst type, and temperature can predict optimal bioactivity conditions with <10% error .

Q. How do researchers validate the environmental or pharmacological relevance of N-p-Coumaroyltyrosine Methyl Ester?

  • Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design studies. For bioactivity, use in vitro models (e.g., enzyme inhibition assays) followed by in vivo validation, referencing cholinesterase inhibitor protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.